

Olaparib-d8 certificate of analysis and specifications

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Compound of Interest

Compound Name: *Olaparib-d8*

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Olaparib-d8: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Olaparib-d8**, the deuterated analogue of the potent PARP inhibitor Olaparib. This guide details its chemical and physical properties, analytical methodologies for its quantification, and its mechanism of action within relevant biological pathways.

Certificate of Analysis and Specifications

Olaparib-d8 is a stable isotope-labeled version of Olaparib, widely used as an internal standard in pharmacokinetic and metabolic studies. While specific batch certificates of analysis are proprietary to the supplier, the following tables summarize the general specifications available for **Olaparib-d8**.

Table 1: General Specifications of **Olaparib-d8**

Parameter	Specification	Source(s)
Synonyms	AZD2281-d8, KU0059436-d8	[1][2]
Molecular Formula	C ₂₄ H ₁₅ D ₈ FN ₄ O ₃	[1][2][3]
Molecular Weight	442.51 g/mol	[1][2][3][4]
CAS Number	2143107-52-0	[3]
Appearance	Solid, White to off-white	[1]
Purity	≥ 98.00%	[4]
Isotopic Enrichment	≥ 98% ² H	[4]

Table 2: Solubility and Storage of **Olaparib-d8**

Solvent	Solubility	Notes	Source(s)
DMSO	50 mg/mL (112.99 mM)	Ultrasonic and warming to 60°C may be required. Hygroscopic.	[1]
DMF	50 mg/mL (112.99 mM)	Ultrasonic may be required.	[1]
Ethanol	3.12 mg/mL (7.05 mM)	Ultrasonic and warming to 60°C may be required.	[1]
Storage (Powder)	-20°C for up to 3 years, 4°C for up to 2 years	Refer to supplier documentation for specific recommendations.	[5]
Storage (In Solvent)	-80°C for up to 6 months, -20°C for up to 1 month	Avoid repeated freeze-thaw cycles.	[1][5]

Experimental Protocols

Accurate quantification of **Olaparib-d8** is critical for its use as an internal standard. The following section details a common analytical method, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), used for its determination in various biological matrices.

Protocol 1: LC-MS/MS for Quantification of Olaparib and Olaparib-d8 in Biological Samples

This method is adapted from a published study on the quantification of Olaparib in nanodelivery systems and cell compartments.[\[6\]](#)

1. Sample Preparation:

- **Protein Precipitation:** For plasma, urine, and cell lysate samples, a simple protein precipitation step is employed. Add acetonitrile (ACN) at a ratio of 4:1 (v/v) to the sample. For instance, add 800 µL of cooled ACN to 200 µL of plasma.
- **Vortex and Centrifuge:** Vortex the mixture thoroughly for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

- **Column:** Phenomenex Gemini C18 column (2.1 × 150 mm, 3 µm) with a C18 precolumn.[\[6\]](#)
- **Mobile Phase A:** 10 mM ammonium formate and 0.1% formic acid in water.[\[6\]](#)
- **Mobile Phase B:** Acetonitrile.[\[6\]](#)
- **Gradient:**
 - 0-0.5 min: 95% A
 - 0.5-4 min: Gradient to 100% B
 - 4-5.5 min: Hold at 100% B

- 5.5-9 min: Re-equilibrate at 95% A
- Flow Rate: 0.4 mL/min.[6]
- Injection Volume: 20 µL.[6]

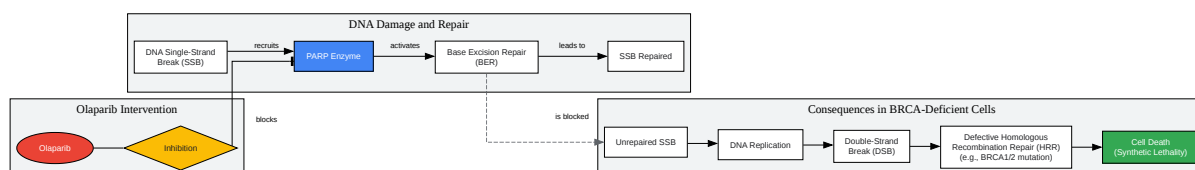
3. Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Olaparib: m/z 435.4 → 367.7[6]
 - **Olaparib-d8**: m/z 443.4 → 375.7[6]
- Gas and Source Parameters: Nitrogen is used as the desolvation gas at 40 psi, with a capillary temperature of 550 °C.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action: PARP Inhibition

Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with IC50 values of 5 nM and 1 nM, respectively.[1][2][7] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[8] In cancer cells with mutations in BRCA1 or BRCA2, which are essential for the homologous recombination repair (HRR) of double-strand DNA breaks (DSBs), the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to DSBs during DNA replication. The inability to repair these DSBs via the defective HRR pathway results in genomic instability and ultimately cell death, a concept known as synthetic lethality.

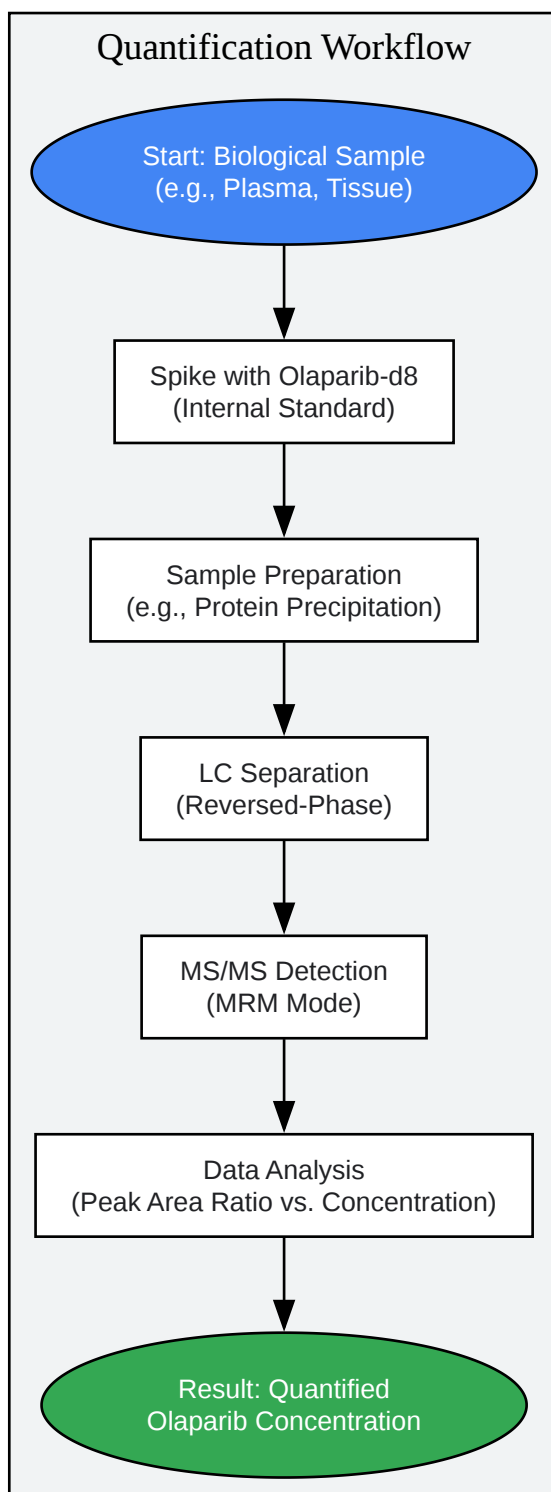


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Caption: Olaparib's mechanism of action via PARP inhibition.

Experimental Workflow: Quantification of Olaparib-d8

The following diagram illustrates a typical workflow for the quantification of **Olaparib-d8** in a research setting, from sample collection to data analysis.



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Caption: A typical experimental workflow for **Olaparib-d8** quantification.

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